molecular formula C11H10Cl2N2O3 B14392242 5-Oxopyrrolidin-3-yl (3,5-dichlorophenyl)carbamate CAS No. 88015-96-7

5-Oxopyrrolidin-3-yl (3,5-dichlorophenyl)carbamate

Cat. No.: B14392242
CAS No.: 88015-96-7
M. Wt: 289.11 g/mol
InChI Key: NMUDLCUABMEDIH-UHFFFAOYSA-N
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Description

5-Oxopyrrolidin-3-yl (3,5-dichlorophenyl)carbamate is a chemical compound that belongs to the class of carbamate esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxopyrrolidin-3-yl (3,5-dichlorophenyl)carbamate typically involves the reaction of 5-oxopyrrolidine with 3,5-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Oxopyrrolidin-3-yl (3,5-dichlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Oxopyrrolidin-3-yl (3,5-dichlorophenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxopyrrolidin-3-yl (3,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate
  • ®-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate

Uniqueness

5-Oxopyrrolidin-3-yl (3,5-dichlorophenyl)carbamate is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.

Properties

CAS No.

88015-96-7

Molecular Formula

C11H10Cl2N2O3

Molecular Weight

289.11 g/mol

IUPAC Name

(5-oxopyrrolidin-3-yl) N-(3,5-dichlorophenyl)carbamate

InChI

InChI=1S/C11H10Cl2N2O3/c12-6-1-7(13)3-8(2-6)15-11(17)18-9-4-10(16)14-5-9/h1-3,9H,4-5H2,(H,14,16)(H,15,17)

InChI Key

NMUDLCUABMEDIH-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)OC(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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